3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its complex structure, which includes multiple halogenated phenyl groups and a fluorobenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-dichlorophenyl)-1H-pyrazole: Lacks the fluorobenzyl and methyl groups.
1-(2-fluorobenzyl)-4-methyl-1H-pyrazole: Lacks the dichlorophenyl groups.
3,5-diphenyl-1H-pyrazole: Lacks the halogen and fluorobenzyl substitutions.
Uniqueness
3,5-bis(3,4-dichlorophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole is unique due to its specific combination of halogenated phenyl groups and a fluorobenzyl moiety. This structural complexity may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H15Cl4FN2 |
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Molecular Weight |
480.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-[(2-fluorophenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C23H15Cl4FN2/c1-13-22(14-6-8-17(24)19(26)10-14)29-30(12-16-4-2-3-5-21(16)28)23(13)15-7-9-18(25)20(27)11-15/h2-11H,12H2,1H3 |
InChI Key |
RXZZAWIFVBCIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=CC=C3F)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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